The Spectroscopic Signature of Tetrahydrothiophene-2-carboxylic Acid: A Technical Guide for Researchers
The Spectroscopic Signature of Tetrahydrothiophene-2-carboxylic Acid: A Technical Guide for Researchers
An in-depth analysis of the NMR, IR, and Mass Spectrometry data for a key heterocyclic building block.
This technical guide provides a detailed exploration of the spectroscopic properties of Tetrahydrothiophene-2-carboxylic acid (also known as thiolane-2-carboxylic acid), a valuable heterocyclic compound in synthetic chemistry and drug discovery. Understanding the characteristic spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is fundamental for its identification, purity assessment, and the characterization of its derivatives. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Molecular Structure and Spectroscopic Overview
Tetrahydrothiophene-2-carboxylic acid (CAS No. 19418-11-2, Molecular Formula: C₅H₈O₂S) possesses a saturated five-membered sulfur-containing ring with a carboxylic acid substituent at the C2 position. This structure gives rise to a unique and predictable spectroscopic fingerprint.
C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.4,0.75!"]; C3 [label="C3", pos="-1.4,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; S [label="S", pos="1.5,0!"];
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- S; S -- C1;
// Carboxylic Acid Group C_carboxyl [label="C=O", pos="0,2.5!"]; O_hydroxyl [label="OH", pos="1.2,3!"]; C1 -- C_carboxyl [len=1.2]; C_carboxyl -- O_hydroxyl [len=1.2]; }
Caption: Molecular structure of Tetrahydrothiophene-2-carboxylic acid.Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Tetrahydrothiophene-2-carboxylic acid, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of Tetrahydrothiophene-2-carboxylic acid is characterized by a set of multiplets corresponding to the protons on the tetrahydrothiophene ring and a broad singlet for the carboxylic acid proton. The chemical shifts are influenced by the electronegativity of the adjacent sulfur atom and the carboxylic acid group.
Expected ¹H NMR Data (in CDCl₃, 300 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | -COOH |
| ~4.0-4.2 | m | 1H | H-2 |
| ~2.9-3.1 | m | 2H | H-5 |
| ~1.9-2.3 | m | 4H | H-3, H-4 |
Interpretation:
-
Carboxylic Acid Proton (-COOH): A broad singlet is typically observed in the downfield region (10-12 ppm). Its broadness is due to hydrogen bonding and chemical exchange.
-
Methine Proton (H-2): The proton at the C2 position, adjacent to both the sulfur atom and the carboxylic acid group, is expected to be the most downfield of the ring protons, appearing as a multiplet.
-
Methylene Protons (H-5): The protons on the carbon adjacent to the sulfur atom (C5) will appear as a multiplet, shifted downfield due to the influence of the heteroatom.
-
Methylene Protons (H-3, H-4): The remaining methylene protons on the tetrahydrothiophene ring will appear as complex multiplets in the upfield region.
Experimental Protocol:
A standard ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is typically recorded on a 300 or 400 MHz spectrometer.
A [label="Sample Preparation\n(5-10 mg in 0.5-0.7 mL CDCl3)"]; B [label="Transfer to NMR Tube"]; C [label="Spectrometer Setup\n(Tune and Shim)"]; D [label="Data Acquisition\n(¹H Pulse Program)"]; E [label="Data Processing\n(Fourier Transform, Phasing, Baseline Correction)"]; F [label="Spectral Analysis"];
A -> B -> C -> D -> E -> F; }
Caption: General workflow for acquiring a ¹H NMR spectrum.¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Five distinct signals are expected for Tetrahydrothiophene-2-carboxylic acid.
Expected ¹³C NMR Data (in CDCl₃, 75 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~175-180 | C=O |
| ~45-50 | C-2 |
| ~30-35 | C-5 |
| ~25-30 | C-3, C-4 |
Interpretation:
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most downfield signal, typically appearing above 170 ppm.
-
C-2 Carbon: The carbon atom attached to both the sulfur and the carboxylic acid group is shifted significantly downfield.
-
C-5 Carbon: The carbon atom adjacent to the sulfur atom is also deshielded.
-
C-3 and C-4 Carbons: The remaining two carbon atoms of the tetrahydrothiophene ring are expected to have similar chemical shifts and appear in the aliphatic region.
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom. The acquisition may require a larger number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Tetrahydrothiophene-2-carboxylic acid is dominated by the characteristic absorptions of the carboxylic acid group.
Expected IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1400 | Medium | C-O-H bend |
| ~1200-1300 | Medium | C-O stretch |
| ~600-700 | Weak | C-S stretch |
Interpretation:
-
O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid O-H group.
-
C-H Stretch: Absorptions corresponding to the C-H bonds of the saturated ring appear around 2950 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid.
-
C-O Stretch and O-H Bend: These vibrations appear in the fingerprint region and further confirm the presence of the carboxylic acid functionality.
-
C-S Stretch: A weak absorption for the carbon-sulfur bond is expected at lower wavenumbers.
Experimental Protocol:
For a solid sample, the IR spectrum can be obtained using the KBr pellet method, where a small amount of the sample is ground with potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Expected MS Data (Electron Ionization - EI)
| m/z | Possible Assignment |
| 132 | [M]⁺ (Molecular Ion) |
| 87 | [M - COOH]⁺ |
| 86 | [M - HCOOH]⁺ |
| 59 | [C₂H₃S]⁺ |
Interpretation:
The molecular ion peak [M]⁺ is expected at an m/z value corresponding to the molecular weight of the compound (132 g/mol ). Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) and the loss of formic acid (HCOOH, 46 Da). Further fragmentation of the tetrahydrothiophene ring can also occur.
A [label="[C₅H₈O₂S]⁺˙\nm/z = 132"]; B [label="[C₄H₇S]⁺\nm/z = 87"]; C [label="[C₄H₆S]⁺˙\nm/z = 86"];
A -> B [label="- COOH"]; A -> C [label="- HCOOH"]; }
Caption: Proposed fragmentation pathway for Tetrahydrothiophene-2-carboxylic acid in EI-MS.Experimental Protocol:
In a typical EI-MS experiment, a small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. The resulting charged fragments are separated based on their mass-to-charge ratio and detected.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive analytical profile of Tetrahydrothiophene-2-carboxylic acid. The combination of NMR, IR, and MS allows for unambiguous identification and characterization. This information is crucial for scientists working with this compound, ensuring the quality of their starting materials and enabling the accurate analysis of reaction products.
